![molecular formula C11H12N2OS B13465638 1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a chemical compound with the molecular formula C10H10N2OS It is known for its unique structure, which includes a cyanomethyl group attached to a phenyl ring, a sulfanyl group, and a dimethylformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide can be achieved through several methods. One common approach involves the reaction of 4-(cyanomethyl)phenylthiol with N,N-dimethylformamide under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the cyanomethyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group may be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide exerts its effects involves interactions with specific molecular targets. The cyanomethyl and sulfanyl groups may play a role in binding to enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
- 1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylacetamide
- 1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-diethylformamide
- 1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylthioformamide
Uniqueness
1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
S-[4-(cyanomethyl)phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H12N2OS/c1-13(2)11(14)15-10-5-3-9(4-6-10)7-8-12/h3-6H,7H2,1-2H3 |
InChI Key |
WAMCDDXOBWALBG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


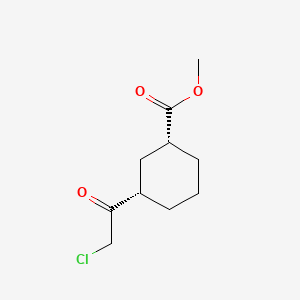
![1-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine trihydrochloride](/img/structure/B13465559.png)
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride](/img/structure/B13465596.png)
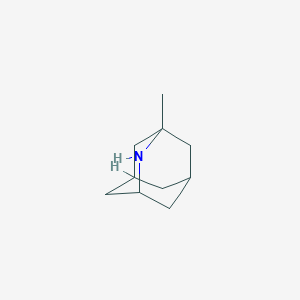
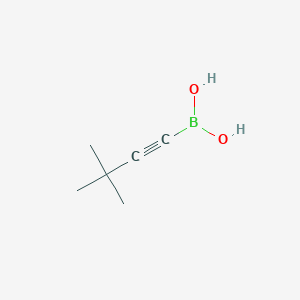
![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid](/img/structure/B13465611.png)
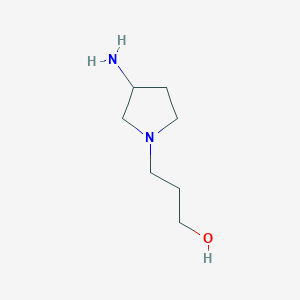
![6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13465615.png)
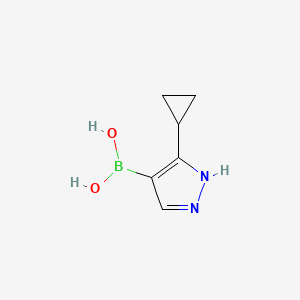
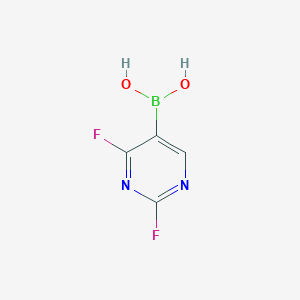
![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)
